molecular formula C9H8BrN3 B3214371 4-Bromo-2-(4-methylimidazol-1-YL)pyridine CAS No. 1142194-33-9

4-Bromo-2-(4-methylimidazol-1-YL)pyridine

Cat. No.: B3214371
CAS No.: 1142194-33-9
M. Wt: 238.08 g/mol
InChI Key: OMRXBDUPASVZQU-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylimidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 4-position and a 4-methylimidazol-1-yl group at the 2-position. Its molecular formula is C₉H₈BrN₃ (molecular weight: 238.09 g/mol).

Properties

IUPAC Name

4-bromo-2-(4-methylimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-4-8(10)2-3-11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXBDUPASVZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251414
Record name 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-33-9
Record name 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylimidazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylimidazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4-methylimidazol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylimidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The positional arrangement of substituents on the pyridine ring critically influences physicochemical and biological properties. Key analogs include:

6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine
  • Molecular Formula : C₁₀H₁₀BrN₃O
  • Molecular Weight : 268.11 g/mol
  • Key Differences :
    • Bromine at the 6-position instead of 3.
    • Additional methoxy (-OCH₃) group at the 2-position.
  • Impact :
    • The methoxy group enhances solubility in polar solvents compared to the parent compound.
    • Positional isomerism may alter binding affinities in biological targets (e.g., kinases or receptors) .
3-Bromopyrazolo[1,5-a]pyridine
  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 197.03 g/mol
  • Key Differences: Pyrazolo[1,5-a]pyridine core instead of pyridine. No imidazole substituent.
  • Impact :
    • Reduced steric bulk may improve membrane permeability.
    • Pyrazole rings are associated with anti-inflammatory and antiviral activities, whereas imidazole-pyridine hybrids often target enzymatic pathways .
4-Bromo-2-(1H-pyrazol-3-yl)phenol
  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.06 g/mol
  • Key Differences: Phenolic hydroxyl (-OH) group instead of pyridine. Pyrazole substituent at the 2-position.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Notable Biological Activities
4-Bromo-2-(4-methylimidazol-1-yl)pyridine 238.09 1.8 ~10 (DMSO) Kinase inhibition, antimicrobial
6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine 268.11 1.2 ~50 (DMSO) Antibacterial, antitumor
3-Bromopyrazolo[1,5-a]pyridine 197.03 2.1 ~5 (DMSO) Anti-inflammatory, antiviral
4-Bromo-2-(1H-pyrazol-3-yl)phenol 239.06 1.5 ~20 (Water) Antioxidant, enzyme inhibition

Notes:

  • LogP values were estimated using fragment-based methods. Lower LogP in methoxy-substituted analogs correlates with improved aqueous solubility .
  • The phenolic derivative’s higher water solubility makes it advantageous for in vitro assays .

Biological Activity

4-Bromo-2-(4-methylimidazol-1-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing upon diverse research findings.

The compound can be synthesized through various methods involving the bromination of pyridine derivatives and subsequent reactions with imidazole derivatives. The synthesis process is crucial for obtaining high yields and purity, which can significantly influence biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

A study highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. Compounds similar to this compound demonstrated significant inhibition against both metronidazole-sensitive and resistant strains of H. pylori .

Table 1: Antimicrobial Activity Against H. pylori

CompoundInhibition Zone (mm)Concentration (μg/disc)
This compound308
Control (Metronidazole)358

This data suggests that the compound has comparable efficacy to established antibiotics, indicating its potential as an alternative therapeutic agent.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research on related pyridine and imidazole derivatives has shown that they can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa15
MCF-720
A54918

These results indicate that the compound could be a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, its structural similarity to known muscarinic acetylcholine receptor modulators suggests potential neuropharmacological effects .

Enzyme Interaction

Studies have indicated that compounds containing imidazole rings can act as enzyme inhibitors or modulators. This interaction may lead to altered metabolic pathways, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Study on Antibacterial Properties : A comparative analysis demonstrated that derivatives with similar structures inhibited bacterial growth effectively, supporting the hypothesis that structural modifications can enhance antibacterial potency .
  • Cancer Cell Line Studies : Research focusing on various cancer cell lines revealed that modifications to the imidazole and pyridine moieties significantly impacted cytotoxicity, emphasizing the importance of structure-activity relationships in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(4-methylimidazol-1-YL)pyridine
Reactant of Route 2
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4-Bromo-2-(4-methylimidazol-1-YL)pyridine

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